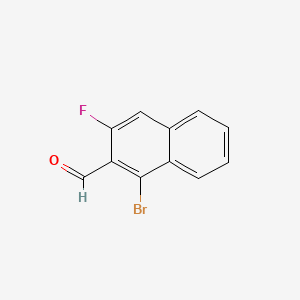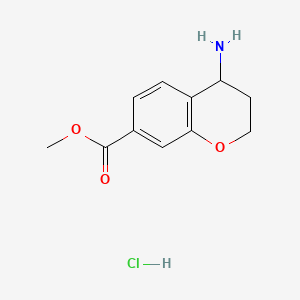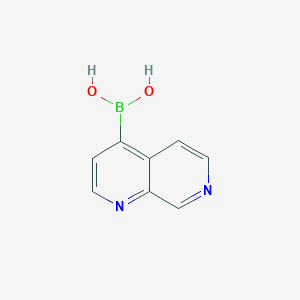
7-Chloro-6-methoxy-2-methylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-6-methoxy-2-methylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a chloro group at the 7th position, a methoxy group at the 6th position, and a methyl group at the 2nd position on the quinazolinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-methoxy-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and a suitable carboxylic acid derivative.
Cyclization: The aniline derivative undergoes cyclization with the carboxylic acid derivative under acidic or basic conditions to form the quinazolinone core.
Substitution Reactions: The chloro, methoxy, and methyl groups are introduced through various substitution reactions, often involving halogenation, methylation, and methoxylation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, batch or continuous processes may be employed.
Catalysts and Reagents: The use of catalysts and specific reagents to optimize yield and purity.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
化学反応の分析
Types of Reactions
7-Chloro-6-methoxy-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, methoxylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various alkyl or aryl groups.
科学的研究の応用
7-Chloro-6-methoxy-2-methylquinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules.
Industrial Applications: The compound may be used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 7-chloro-6-methoxy-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, methoxy, and methyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
7-Chloro-6-methoxyquinazolin-4(3H)-one: Lacks the methyl group at the 2nd position.
6-Methoxy-2-methylquinazolin-4(3H)-one: Lacks the chloro group at the 7th position.
7-Chloro-2-methylquinazolin-4(3H)-one: Lacks the methoxy group at the 6th position.
Uniqueness
7-Chloro-6-methoxy-2-methylquinazolin-4(3H)-one is unique due to the specific combination of chloro, methoxy, and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C10H9ClN2O2 |
|---|---|
分子量 |
224.64 g/mol |
IUPAC名 |
7-chloro-6-methoxy-2-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9ClN2O2/c1-5-12-8-4-7(11)9(15-2)3-6(8)10(14)13-5/h3-4H,1-2H3,(H,12,13,14) |
InChIキー |
DGJJFEMXBOSWSC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methylbenzo[b]thiophen-2-amine](/img/structure/B13658419.png)






![3-Fluoro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13658464.png)





